molecular formula C16H13N3O4S B12461427 N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide

N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B12461427
M. Wt: 343.4 g/mol
InChI Key: MRYVQOYLPBMIKV-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of acyl thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-acetylphenyl isothiocyanate with 2-nitroaniline in the presence of a suitable solvent such as dry acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use as an enzyme inhibitor, particularly against enzymes such as acetylcholinesterase and urease.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both the nitro and acetyl groups, which contribute to its distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C16H13N3O4S/c1-10(20)11-6-8-12(9-7-11)17-16(24)18-15(21)13-4-2-3-5-14(13)19(22)23/h2-9H,1H3,(H2,17,18,21,24)

InChI Key

MRYVQOYLPBMIKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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